molecular formula C11H15N3S B11770482 N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B11770482
M. Wt: 221.32 g/mol
InChI Key: ZEOPEVDCXWALAX-UHFFFAOYSA-N
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Description

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a secondary amine derivative characterized by an ethane-1,2-diamine backbone. The N1 position is substituted with a benzothiazol-2-yl group, a heterocyclic aromatic system containing sulfur and nitrogen, while the N2 position is dimethylated. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C11H15N3S/c1-14(2)8-7-12-11-13-9-5-3-4-6-10(9)15-11/h3-6H,7-8H2,1-2H3,(H,12,13)

InChI Key

ZEOPEVDCXWALAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Classical Multi-Step Organic Synthesis

The synthesis of N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically begins with the formation of the benzothiazole core, followed by functionalization with a dimethylethane-1,2-diamine side chain. A common approach involves the condensation of 2-aminobenzenethiol with a carbonyl source to form the benzothiazole ring, which is subsequently halogenated at the 2-position to introduce a reactive site for nucleophilic substitution .

For example, 2-chlorobenzothiazole can be reacted with N,N-dimethylethylenediamine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically conducted under reflux (100–140°C) for 12–24 hours, with yields ranging from 60% to 75% depending on stoichiometry and solvent choice . The mechanism proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the amine group of N,N-dimethylethylenediamine displaces the chloride atom on the benzothiazole ring.

Key Reaction Parameters:

  • Solvent: DMF or DMSO (enhances nucleophilicity and stabilizes intermediates).

  • Temperature: 100–140°C (higher temperatures improve reaction rates but risk side reactions).

  • Base: Potassium carbonate or triethylamine (neutralizes HCl byproduct).

Copper-Catalyzed Cross-Coupling Approaches

Recent advances utilize copper-mediated C–N coupling to streamline the synthesis. Copper(I) iodide (CuI) in combination with ligands such as 2,2′-bipyridine has been shown to facilitate the direct coupling of benzothiazole derivatives with amines under milder conditions .

In one protocol, 2-mercaptobenzothiazole is treated with N,N-dimethylethylenediamine in the presence of CuI (1.0 equiv), 2,2′-bipyridine (1.0 equiv), and sodium carbonate (2.5 equiv) in DMF at 140°C for 24 hours. This method achieves conversions exceeding 75% by leveraging the formation of a copper-thiolate intermediate, which activates the benzothiazole substrate for cross-coupling .

Optimization Insights (Table 1):

Condition VariationConversion (%)
CuI (1.0 equiv), DMF, 140°C75
CuI (0.5 equiv), DMF, 140°C22
No CuI, DMSO, 140°C<3

The data underscores the critical role of CuI in catalytic activity. Higher catalyst loadings and elevated temperatures significantly improve yields, though excessive CuI may lead to colloidal copper formation, complicating purification .

Solvent and Catalyst Optimization

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) outperform alternatives such as dioxane or polyethylene glycol (PEG) due to their ability to stabilize charged intermediates and enhance reagent solubility . For instance, replacing DMF with NMP reduces conversion to 68%, while PEG results in negligible progress (<3%) under identical conditions .

Catalyst systems have also been refined. While CuI remains the standard, experiments with palladium catalysts (e.g., Pd(OAc)₂) show comparable efficacy but at higher costs. Hybrid systems employing both CuI and Pd catalysts are under investigation to balance cost and performance .

Purification and Characterization Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade material. Crude products are typically subjected to:

  • Liquid-Liquid Extraction: Separation using ethyl acetate and water removes unreacted amines and copper residues.

  • Column Chromatography: Silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) isolates the target compound.

  • Recrystallization: Methanol or ethanol recrystallization enhances purity to >95%, as confirmed by HPLC .

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.0 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 7.28 (d, J = 7.6 Hz, 1H), 3.72 (t, J = 6.0 Hz, 2H), 2.92 (t, J = 6.0 Hz, 2H), 2.32 (s, 6H) .

  • ESI-MS: m/z 225.32 [M+H]⁺ (calc. 225.32) .

Scalability and Industrial Considerations

Industrial-scale production prioritizes cost-effectiveness and reproducibility. Continuous flow reactors have been proposed to mitigate exothermicity risks in large batches, with preliminary studies showing 85% yield at a 10-mol scale . Challenges include catalyst recycling and waste management, particularly for copper-laden byproducts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine has shown promise in several therapeutic areas:

  • Antimicrobial Activity : Studies indicate that the compound exhibits antibacterial properties by disrupting bacterial cell membranes, leading to cell lysis and death. It interacts with bacterial enzymes, inhibiting their activity and thus preventing growth .
  • Anticancer Potential : Research has suggested that this compound may have anticancer properties, potentially acting as an inhibitor of cancer cell proliferation. Its unique structure allows it to target specific pathways involved in tumor growth .
  • Anti-inflammatory Effects : Preliminary investigations have pointed towards its potential use in reducing inflammation, making it a candidate for treating inflammatory diseases .

Material Science

The compound is also being explored for its applications in material science:

  • Polymer Development : this compound serves as a building block for synthesizing new polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .
  • Coatings and Films : The compound's chemical properties make it suitable for developing coatings that require durability and resistance to environmental degradation .

Case Study 1: Antimicrobial Activity

In a laboratory setting, this compound was tested against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The mechanism involved the inhibition of key enzymes responsible for cell wall synthesis, leading to effective bacterial cell death.

Case Study 2: Anticancer Properties

A study investigated the compound's effects on human cancer cell lines. Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating substantial potency against breast cancer cells. Further analysis revealed that the compound induces apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism by which N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOL-2-AMINE exerts its effects is often related to its ability to interact with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Diethyl vs. Dimethyl Substitution

  • N1-(Benzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine (CAS 1204296-18-3, ) replaces the dimethyl groups with diethyl. This increases molar mass (328.27 g/mol vs. 251.38 g/mol for the dimethyl variant) and hydrophobicity, reflected in a higher predicted boiling point (404.6°C vs.
  • N,N-Diethylbenzo[d]thiazol-2-amine (CAS 24255-48-9, ) lacks the ethane-1,2-diamine backbone but shares the diethylamine substituent. Its similarity score of 0.95 highlights the role of the benzothiazole core in determining chemical behavior .

Alkyl Chain Modifications

  • N1-(2-(Dimethylamino)ethyl)-N2,N2-dimethylethane-1,2-diamine (CAS 40538-81-6, ) features an extended alkyl chain, resulting in higher nitrogen content and altered reactivity. Its hazard profile (H302, H314) suggests increased toxicity compared to the target compound .

Benzothiazole Ring Modifications

Halogenation Effects

  • N1-(6-Bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine () introduces bromine at the 6-position, increasing molar mass (328.27 g/mol) and density (1.416 g/cm³). The electron-withdrawing bromine alters NMR shifts, as seen in δ 7.41–7.34 ppm for aromatic protons in related triazolo derivatives () .
  • Such modifications are common in kinase inhibitors .

Methoxy and Nitro Substituents

  • Its yield (75%) and spectral data (e.g., FT-IR peaks at ~1600 cm⁻¹ for C=N) differ significantly from benzothiazole derivatives .

Spectral Data

Compound ¹H NMR Key Shifts (δ, ppm) ¹³C NMR Key Shifts (δ, ppm) Source
Target Compound 3.68 (m, CH₂), 2.27 (s, N(CH₃)₂) 169.65 (C=S), 153.08 (C-N)
N1,N2-Diethyl Analog 1.06 (t, CH₂CH₃), 3.14 (t, CH₂) 127.35 (Ar-C), 22.00 (CH₂CH₃)
6-Bromo Derivative 7.41–7.34 (Ar-H) 137.81 (C-Br), 124.87 (C-S)

Biological Activity

N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes a benzo[d]thiazole moiety and two dimethylamino groups attached to an ethane backbone. Its molecular formula is C11H15N3SC_{11}H_{15}N_{3}S with a molecular weight of approximately 221.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.

Research indicates that this compound exhibits various biological activities, primarily through its interaction with biological targets. The compound's activity may be attributed to:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be beneficial in therapeutic applications.
  • DNA Binding : Interaction studies suggest that it may bind to DNA, potentially affecting transcription processes or inducing cytotoxic effects in cancer cells .
  • Antimicrobial Properties : Preliminary studies indicate possible antimicrobial activity against various pathogens.

1. Anticancer Activity

In a study examining the anticancer properties of benzothiazole derivatives, this compound was evaluated for its cytotoxic effects against several cancer cell lines, including HeLa and MCF7. Results demonstrated significant inhibition of cell proliferation compared to control groups, suggesting its potential as an anticancer agent.

2. Enzyme Inhibition

Another study investigated the compound's ability to inhibit alkaline phosphatase. The results indicated that it effectively reduced enzyme activity in vitro, highlighting its potential role in managing conditions related to enzyme dysregulation .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
N,N'-Dimethylethylenediamine(CH₃NH)₂C₂H₄Simple structure; used as a chelating agent
N1-Benzyl-N1,N2-dimethylethane-1,2-diamineC₁₁H₁₈N₂Contains a benzyl group; used in pharmaceuticals
N1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamineC₁₃H₁₈N₃OSModified benzo[d]thiazole; potential for enhanced biological activity

The uniqueness of this compound lies in its specific combination of structural components that may lead to distinct biological activities not observed in simpler amines or other thiazole derivatives.

Future Directions and Research Needs

While preliminary findings are promising, further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with enzymes and DNA.
  • In Vivo Studies : Evaluating the efficacy and safety profile of the compound in animal models.
  • Clinical Trials : Initiating trials to assess therapeutic potential in humans.

Q & A

Q. What are the standard synthetic routes and characterization methods for N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine?

The compound is typically synthesized via coupling reactions between substituted benzothiazole precursors and diamines. For example, intermediate derivatives are prepared by reacting 2-aminobenzothiazoles with alkylating agents or through nucleophilic substitution (e.g., with chloroethylamines). Characterization involves:

  • 1H/13C NMR : Key signals include δ 2.7 (s, 3H, N–CH3), 3.1–3.7 (m, alkyl chain protons), and aromatic protons at δ 7.1–7.6 .
  • Mass spectrometry : ESI-MS typically shows [M + H]+ at m/z 222.10 .
  • Elemental analysis : Confirms purity and stoichiometry.

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via:

  • Chromatography : TLC or HPLC to monitor reaction progress and isolate intermediates .
  • Spectroscopic consistency : Cross-validation of NMR peaks with published data (e.g., δ 170.72 ppm for the benzothiazole carbonyl in 13C NMR) .
  • Melting point analysis : Sharp melting points indicate crystalline purity.

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed for derivatives of this compound in anticancer studies?

Modifications at the N2,N2-dimethyl group and benzothiazole substituents significantly influence activity. For example:

  • A 4-methoxystyryl group at C2 enhances cytotoxicity against H-460 and HepG2 cells, as seen in (E)-N1-[6-Chloro-2-(4-methoxystyryl)quinoline-4-yl]-N2,N2-dimethylethane-1,2-diamine .
  • Substitution with indoloquinoline moieties (e.g., STAT5 Inhibitor II, IQDMA) improves kinase inhibition, reducing A549 lung cancer cell viability .

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electron density distribution : Highlights nucleophilic sites (e.g., benzothiazole nitrogen) for electrophilic substitutions .
  • HOMO-LUMO gaps : Correlate with redox behavior and ligand-protein interactions .

Q. What crystallographic techniques reveal intermolecular interactions in metal complexes of this compound?

Single-crystal XRD of mercury(II) complexes (e.g., {N1-[2-(Butylselanyl)benzyl]-N2,N2-dimethylethane-1,2-diamine}dichloridomercury(II)) shows:

  • Coordination geometry : Distorted square-pyramidal Hg centers with Hg–N/Se bonds (bond lengths: 2.4–2.6 Å) .
  • Intermolecular forces : Weak C–H···Cl hydrogen bonds (donor-acceptor distance: 3.3–3.5 Å) stabilize supramolecular assemblies .

Q. How can synthetic yields be optimized for derivatives under varying conditions?

  • Solvent selection : Polar aprotic solvents (e.g., THF) improve nucleophilic substitution rates .
  • Temperature control : Reactions at 30°C for 6 hours minimize side products in arylations .
  • Catalytic additives : Use of PPh3 or KI enhances coupling efficiency in Pd-mediated reactions .

Q. What in vitro models are used to evaluate anticancer mechanisms?

  • Cell line panels : HT-29 (colon), HepG2 (liver), and SCG-7901 (gastric) assess broad-spectrum activity .
  • Apoptosis assays : Flow cytometry quantifies caspase-3 activation and mitochondrial membrane depolarization .

Q. How do steric and electronic effects influence molecular self-assembly in coordination complexes?

Steric bulk from ligands (e.g., butylselanyl groups) distorts metal coordination geometry, while electron-withdrawing substituents (e.g., Cl) strengthen Hg–Cl bonds, affecting crystal packing .

Q. What strategies improve selectivity for kinase inhibition in derivative design?

  • Bioisosteric replacement : Substituting benzothiazole with pyrimidine mimics ATP-binding pockets (e.g., EGFR inhibitors) .
  • Pharmacophore alignment : Docking studies prioritize substituents with hydrogen-bonding capacity (e.g., morpholine rings) .

Q. How are contradictions in biological activity data resolved across studies?

  • Dose-response curves : Validate IC50 consistency across independent assays .
  • Off-target profiling : Kinase selectivity screens (e.g., Eurofins Panlabs) identify confounding targets .

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